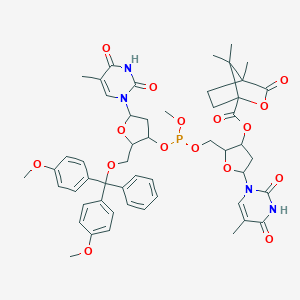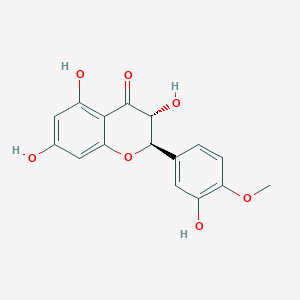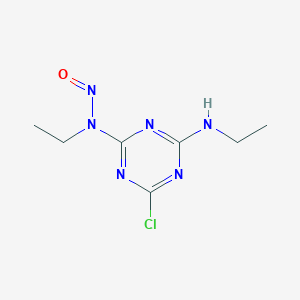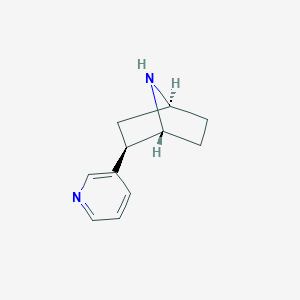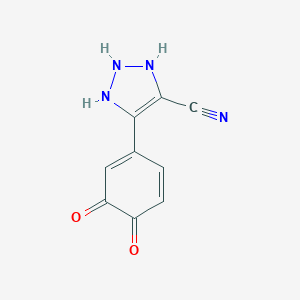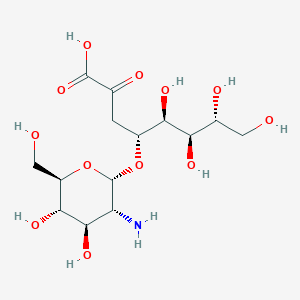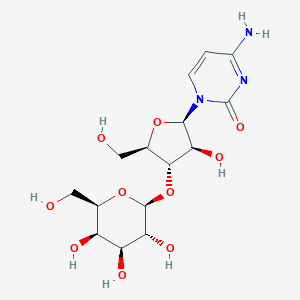
3'-O-Galactopyranosylcytarabine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Galactopyranosylcytarabine, also known as G-Cladribine, is a synthetic nucleoside analogue that has gained attention in the field of cancer research due to its potential as an anticancer agent. The compound is a modified form of cladribine, which is an FDA-approved drug used for the treatment of hairy cell leukemia. G-Cladribine has been shown to possess a higher cytotoxicity than cladribine, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Application in Acute Myeloid Leukemia (AML) Treatment
3'-O-Galactopyranosylcytarabine plays a significant role in the treatment of acute myeloid leukemia (AML). Research has shown that AraC, a nucleoside analog, is essential in AML chemotherapy, and resistance to this drug is a major cause of treatment failure. AraC's active form, AraCTP, is utilized by human DNA polymerases to impede primer extension, a primary basis for the drug action. Structural studies have provided insight into how AraC is accommodated at different stages of the catalytic cycle, enhancing our understanding of its function in AML treatment (Rechkoblit et al., 2018).
Role in AML Therapy Evolution
The evolution of AML therapy has been marked by the inclusion of AraC in combination with other drugs. New strategies are emerging with the introduction of drugs like CPX-351, a liposomal formulation containing AraC and daunorubicin. These developments suggest a shift in the standard treatment protocols for AML, especially in older patients and those with specific genetic mutations (Ishii & Yano, 2022).
Investigating DNA Synthesis Interference
Studies on cytarabine have delved into its interference with DNA synthesis. For instance, research on the effects of AraC substitution on the structural properties of Okazaki fragments revealed that AraC significantly destabilizes these fragments. This destabilization is consistent with the inhibition of lagging strand DNA synthesis by AraC, demonstrating its potential in disrupting DNA replication in cancer cells (Gmeiner et al., 1998).
Contribution to Novel Cancer Therapies
AraC has also been instrumental in the development of novel cancer therapies. Prodrug strategies and delivery systems have been explored extensively to enhance its half-life, stability, and delivery. This research aims to develop more effective anticancer agents with enhanced delivery and stability, a critical advancement in cancer treatment (Chhikara & Parang, 2010).
Propiedades
Número CAS |
155603-72-8 |
|---|---|
Nombre del producto |
3'-O-Galactopyranosylcytarabine |
Fórmula molecular |
C15H23N3O10 |
Peso molecular |
405.36 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1 |
Clave InChI |
DHNKPBBSFXICPK-WUKGOCQWSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Otros números CAS |
155603-72-8 |
Sinónimos |
3'-O-Gal-ara-C 3'-O-galactopyranosyl-ara-C 3'-O-galactopyranosylcytarabine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



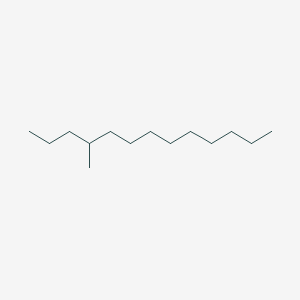
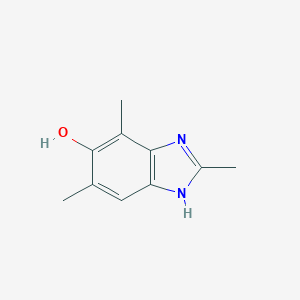
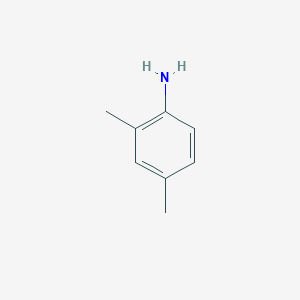
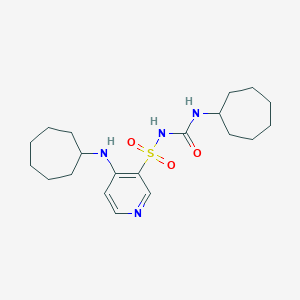

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
